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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of
the synthetic indole derivative, 5-Methyl-2-phenyl-1H-indol-3-amine. Due to the limited
availability of direct experimental data for this specific compound, this guide synthesizes
information from closely related analogues and computational predictions to offer a robust
profile for research and drug development applications. The indole scaffold is a privileged
structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities,
including antimicrobial, anti-inflammatory, and anticancer effects. Understanding the
physicochemical properties of novel indole derivatives like 5-Methyl-2-phenyl-1H-indol-3-
amine is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. This
document includes tabulated summaries of predicted and known properties of related
compounds, detailed hypothetical experimental protocols for its synthesis and characterization,
and visualizations of potential biological pathways and experimental workflows.

Introduction

The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and
synthetic compounds of significant biological importance. Its derivatives are known to interact
with a variety of biological targets, making them attractive scaffolds for drug discovery. The
compound 5-Methyl-2-phenyl-1H-indol-3-amine combines key structural features that
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suggest potential biological activity. The 2-phenyl group can enhance binding to target proteins
through aromatic interactions, the 5-methyl group can influence metabolic stability and receptor
affinity, and the 3-amino group provides a site for further functionalization and potential
hydrogen bonding interactions. This guide aims to provide a detailed technical resource on this
compound to facilitate further research and development.

Physicochemical Properties

Direct experimental data for 5-Methyl-2-phenyl-1H-indol-3-amine is scarce in publicly
available literature. Therefore, the following table summarizes key physicochemical properties
based on computational predictions and data from structurally similar compounds.

Property Predicted/Analog Data Data Source
Molecular Formula CisH14aN:2 -

Molecular Weight 222.29 g/mol -

CAS Number 23747-09-3 [1]

Not available. Related 3-
] ] methyl-2-phenyl-1H-indoles
Melting Point o ) o [2]
exhibit melting points in the

range of 121-131°C.

Boiling Point Not available. -

Expected to be soluble in ]
- ] ) General knowledge of indole
Solubility organic solvents like ethanol,

methanol, and DMSO.

derivatives

Not available. The amino
pKa group at the 3-position is -

expected to be basic.

logP Not available. -

Synthesis and Characterization
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While a specific protocol for the synthesis of 5-Methyl-2-phenyl-1H-indol-3-amine is not
explicitly detailed in the reviewed literature, a plausible synthetic route can be derived from
established methods for preparing 3-aminoindole derivatives. A potential one-pot synthesis
method is described in a patent for related 3-amino-2-aroyl-1H-indole derivatives.[3]

Hypothetical Synthesis Protocol

A potential synthetic pathway could involve the reaction of an appropriately substituted o-
cyanophenyl carbamate with a substituted acetophenone in the presence of a base, followed
by Thorpe-Ziegler cyclization.

o-cyanophenyl carbamate

Substituted Acetophenone
[

- Thorpe-Ziegler Cyclization Intermediate
Base (e.g., NaH) Catalyst

Reaction Medium

v

5-Methyl-2-phenyl-1H-indol-3-amine

Solvent (e.g., DMF)

Click to download full resolution via product page
Hypothetical synthesis of 5-Methyl-2-phenyl-1H-indol-3-amine.

Characterization

The characterization of the synthesized compound would involve standard analytical
techniques to confirm its structure and purity.
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Technique Expected Observations

Signals corresponding to the aromatic protons
1H NMR of the phenyl and indole rings, the methyl group

protons, and the amine protons.

Resonances for the carbon atoms of the indole
13C NMR _
and phenyl rings, and the methyl group.

Characteristic absorption bands for N-H
R Spect stretching of the amine and indole N-H, C-H
ectrosco
P Py stretching of aromatic and methyl groups, and

C=C stretching of the aromatic rings.

A molecular ion peak corresponding to the
Mass Spectrometry molecular weight of the compound (m/z =
222.29).

Potential Biological Activity and Signhaling Pathways

Derivatives of the indole scaffold are known to exhibit a wide range of biological activities.
Substituted 3-aminoindoles, in particular, have been investigated for their potential as kinase
inhibitors.[4][5] Kinases play a crucial role in cell signaling pathways that regulate cell growth,
proliferation, and differentiation, and their dysregulation is often implicated in diseases such as
cancer.

Kinase Inhibition

Given the structural similarities to known kinase inhibitors, 5-Methyl-2-phenyl-1H-indol-3-
amine could potentially target protein kinases involved in cancer-related signaling pathways,
such as the PI3K/AKT pathway.
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5-Methyl-2-phenyl-1H-indol-3-amine
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Potential inhibition of the PIBK/AKT signaling pathway.

Experimental Workflow for Biological Activity Screening
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To investigate the biological activity of 5-Methyl-2-phenyl-1H-indol-3-amine, a standard
experimental workflow would be employed.

Compound Synthesis
and Purification

'

Structural Characterization
(NMR, MS, IR)

In VitrolStudies

Kinase Inhibition Assay

'

Cell Proliferation Assay
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l
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Experimental workflow for biological activity screening.

Conclusion

5-Methyl-2-phenyl-1H-indol-3-amine represents a promising scaffold for the development of
novel therapeutic agents. While direct experimental data is currently limited, this guide provides
a foundational understanding of its potential physicochemical properties, a plausible synthetic
approach, and a rationale for investigating its biological activity, particularly as a kinase
inhibitor. Further experimental validation is necessary to fully elucidate the properties and
therapeutic potential of this compound. This document serves as a valuable resource to guide
future research endeavors in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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